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Abstract: Carmoterol (development codes: TA-2005, CHF-4226) is an experimental, non-

catechol, ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist that was investigated

for the treatment of asthma and chronic obstructive pulmonary disease (COPD). As a pure

(R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-adrenoceptor (β2-

AR) with a rapid onset and a duration of action exceeding 24 hours. Despite promising

preclinical and early clinical results, its development was discontinued by Chiesi Farmaceutici

around 2010 due to a perceived lack of a competitive profile against other emerging once-daily

β2-agonists. This document provides an in-depth technical guide on the discovery, mechanism

of action, preclinical and clinical development, and eventual discontinuation of carmoterol,

intended for researchers and drug development professionals.

Discovery and Synthesis
Carmoterol, chemically known as 8-hydroxy-5-[(1R)-1-hydroxy-2-[N-[(1R)-2-(p-

methoxyphenyl)-1-methylethyl]amino]ethyl]carbostyril, was designed as a potent and selective

β2-AR agonist. Its structure incorporates elements from both formoterol and procaterol,

featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a

carbostyril aromatic ring, which contribute to its high affinity and prolonged receptor binding.[1]

The (R,R)-isomer was identified as the most pharmacologically active form.[2]

Proposed Synthesis of (R,R)-Carmoterol
While the precise, proprietary synthesis scheme is not publicly detailed, a logical

chemoenzymatic route can be constructed based on established methods for synthesizing
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structurally similar chiral β2-agonists like formoterol.[3][4] The core strategy involves the

synthesis of two key chiral intermediates followed by their coupling.

Logical Synthesis Workflow:

Synthesis of Intermediate A ((R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one): This

intermediate provides the carbostyril core and the chiral hydroxyethyl side chain. The

synthesis would start from a suitable carbostyril precursor, followed by benzylation to protect

the 8-hydroxyl group and a subsequent asymmetric epoxidation or resolution to install the

(R)-oxirane.

Synthesis of Intermediate B ((R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine): This

intermediate constitutes the amine side chain. It can be synthesized via reductive amination

of 4-methoxyphenylacetone with (R)-1-phenylethylamine, which acts as a chiral auxiliary,

followed by protection (e.g., benzylation) of the secondary amine.

Coupling and Deprotection: Intermediate A is reacted with Intermediate B in a nucleophilic

ring-opening of the epoxide. This is followed by a final deprotection step, typically palladium-

catalyzed hydrogenolysis, to remove the benzyl protecting groups from the 8-hydroxyl and

the amine, yielding the final (R,R)-carmoterol product.
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Caption: Proposed logical synthesis workflow for (R,R)-Carmoterol.
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Mechanism of Action
Carmoterol exerts its bronchodilatory effect through selective agonism at the β2-adrenergic

receptor, a G-protein coupled receptor (GPCR) predominantly located on airway smooth

muscle cells.[2]

Signaling Pathway:

Binding: Carmoterol binds to the β2-AR. The protonated amine of the drug forms a key ionic

bond with the aspartate residue (Asp113) in the receptor's transmembrane helix 3.[2]

G-Protein Activation: This binding induces a conformational change in the receptor,

promoting its coupling to the stimulatory G-protein, Gs.

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme

adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate

(ATP) to cyclic adenosine monophosphate (cAMP).

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A

(PKA).

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a

decrease in intracellular calcium concentrations and the phosphorylation of myosin light

chain kinase, which ultimately results in the relaxation of airway smooth muscle and

bronchodilation.

The ultra-long duration of action is attributed to the high affinity and prolonged binding of its

unique molecular structure to the β2-adrenoceptor.[1][2]
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Caption: Carmoterol's β2-adrenergic receptor signaling pathway.

Preclinical Pharmacology
Preclinical studies established carmoterol as a highly potent and selective β2-AR agonist with a

rapid onset and long duration of action.

Receptor Binding and Functional Potency
In vitro studies were conducted to determine carmoterol's affinity for β-adrenergic receptor

subtypes and its functional potency in eliciting a cellular response.

Parameter Receptor/Tissue Value Reference

Selectivity Ratio β1:β2 Affinity 1:53 [1]

Tissue Selectivity
Myocardium (β1) vs.

Bronchial Muscle (β2)

>100-fold more

selective for bronchial
[2]

Functional Potency

(pEC50)

Isolated Guinea Pig

Trachea

Not specified, but

noted as most potent

among isoproterenol,

procaterol, formoterol,

and salbutamol

[5]

Functional Potency

(cAMP)

Primary Human

Bronchial Smooth

Muscle Cells

Similar intrinsic

activity to formoterol
[1]

Experimental Protocol: Radioligand Binding Assay
This protocol describes a typical competitive binding assay used to determine the binding

affinity (Ki) of a test compound like carmoterol for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of carmoterol for human β1- and β2-ARs.

Methodology:
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Receptor Preparation:

Use cell membranes prepared from a stable cell line (e.g., CHO, HEK293) recombinantly

expressing a high density of either human β1- or β2-ARs.

Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM

MgCl2, pH 7.4).

Determine protein concentration using a standard method (e.g., BCA assay).

Competitive Binding Assay:

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP

12177, a non-subtype-selective antagonist) with the receptor-containing membranes.

Add increasing concentrations of the unlabeled test compound (carmoterol).

For determining non-specific binding, add a high concentration of a non-radiolabeled

antagonist (e.g., 10 µM propranolol) in separate wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Separation and Counting:

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C),

separating the receptor-bound radioligand from the unbound.

Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.

Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of carmoterol to

generate a sigmoidal competition curve and determine the IC50 value.

Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its

dissociation constant for the receptor.[2]
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Caption: Experimental workflow for a radioligand binding assay.
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Experimental Protocol: cAMP Functional Assay
This protocol describes a typical functional assay to measure the potency (EC50) and efficacy

(Emax) of a β2-agonist like carmoterol by quantifying intracellular cAMP production.

Objective: To determine the EC50 and Emax of carmoterol for activating the human β2-AR.

Methodology:

Cell Culture and Plating:

Use a suitable cell line (e.g., CHO, HEK293) stably expressing the human β2-AR.

Seed the cells into 96- or 384-well plates and culture overnight to allow for adherence.

Agonist Stimulation:

Wash the cells and replace the culture medium with a stimulation buffer containing a

phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Add increasing concentrations of the test agonist (carmoterol) to the wells.

Include a control group with a known full agonist (e.g., isoproterenol) to determine the

maximum possible response.

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

Cell Lysis and cAMP Detection:

Lyse the cells to release the intracellular cAMP.

Quantify the amount of cAMP in the lysate using a competitive immunoassay detection

method, such as:

AlphaScreen™: A bead-based assay where endogenous cAMP competes with a

biotinylated-cAMP probe, leading to a decrease in signal.[6]

HTRF® (Homogeneous Time-Resolved Fluorescence): A FRET-based assay where

endogenous cAMP competes with a labeled cAMP tracer.
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BRET (Bioluminescence Resonance Energy Transfer): Uses a biosensor like CAMYEL

that changes conformation upon cAMP binding, altering the BRET signal.[7]

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Convert the raw assay signal for each well into a cAMP concentration using the standard

curve.

Plot the cAMP concentration against the log concentration of carmoterol.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration

producing 50% of the maximal response) and the Emax (maximal effect), often expressed

relative to the full agonist isoproterenol.
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Caption: Experimental workflow for a cAMP functional assay.
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Clinical Development
Carmoterol progressed to Phase II clinical trials for both asthma and COPD, administered via a

pressurized metered-dose inhaler (pMDI).

Pharmacokinetics
Consistent with other inhaled bronchodilators, therapeutic doses of carmoterol result in very

low systemic plasma concentrations, making detailed pharmacokinetic analysis challenging.[8]

However, studies in healthy volunteers and patients indicated that the pharmacokinetics of

carmoterol are proportional to the administered dose, with negligible non-linear accumulation

after repeated dosing.

Parameter Value / Observation Reference

Dose Proportionality
Pharmacokinetics are

proportional to the dose
[1]

Accumulation

Negligible non-linear

accumulation after repeated

dosing

[1]

Plasma Concentrations
Very low or undetectable at

therapeutic doses
[8]

Lung Deposition

~41% of nominal dose

achieved with Modulite® HFA-

pMDI

[1]

No specific Cmax, Tmax, AUC, or half-life data are publicly available.

Clinical Efficacy
Clinical trials demonstrated that once-daily carmoterol was effective in improving lung function

in patients with persistent asthma and COPD.
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Indication Trial Design
Carmoterol
Dose

Comparator
Dose

Key
Outcome

Reference

Persistent

Asthma

Randomized,

double-blind,

parallel-group

(n=124), 8-

day treatment

2 µg Once

Daily

Formoterol

12 µg Twice

Daily

Carmoterol

was as

effective as

formoterol in

improving

trough FEV1.

[1]

COPD
Dose-finding

study (n=278)

4 µg Once

Daily

Salmeterol 50

µg Twice

Daily

A single 4 µg

dose of

carmoterol

outperformed

two 50 µg

doses of

salmeterol.

[2]

COPD

Phase II

Dose-Finding

(NCT006404

84)

1 µg and 2 µg

Once Daily

Salmeterol 50

µg Twice

Daily

Study

completed,

but specific

FEV1

outcomes not

published.

[9]

Discontinuation of Development
In 2010, Chiesi Farmaceutici officially halted the clinical development of carmoterol. The stated

reason was that the compound was not considered to have a competitive profile.[9] This

decision was likely not based on significant safety or efficacy failures but rather on a strategic

assessment of the evolving market for once-daily bronchodilators.

Around 2009-2010, the ultra-LABA landscape was advancing rapidly. Indacaterol (Onbrez®),

developed by Novartis, was demonstrating robust clinical efficacy in large Phase III trials and

was on the path to becoming the first once-daily LABA approved for COPD (approved in the

EU in 2009).[10][11] Other ultra-LABAs like olodaterol and vilanterol were also in development.

[12] A pharmaceutical company must weigh the projected clinical profile (efficacy, safety,

dosing) of its candidate against emerging competitors, along with the costs and risks of further
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Phase III development. It is plausible that while carmoterol was effective, its profile was not

sufficiently differentiated or superior to that of indacaterol and other competitors to justify

continued investment.

Carmoterol
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Competitive Profile
Comparison
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Caption: Logical process for drug development discontinuation.

Conclusion
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Carmoterol was a promising ultra-long-acting β2-agonist with a strong preclinical profile

characterized by high potency, selectivity, and a prolonged duration of action. Early clinical data

confirmed its efficacy as a once-daily treatment for asthma and COPD. However, its

development was a casualty of a competitive pharmaceutical landscape, where the emergence

of other strong candidates in the same class likely rendered its projected market profile

insufficient to warrant the substantial investment required for Phase III trials and

commercialization. The history of carmoterol serves as a valuable case study in drug

development, illustrating that a compound's progression is determined not only by its intrinsic

scientific merit but also by the strategic and competitive environment in which it is developed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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